molecular formula C11H15Cl2N3S B1392894 3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride CAS No. 1251922-93-6

3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride

Cat. No.: B1392894
CAS No.: 1251922-93-6
M. Wt: 292.2 g/mol
InChI Key: DTHKMDIUQBNSIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride”, there are related compounds that have been synthesized. For instance, new representatives of 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs were obtained using atom-economical approaches .

Scientific Research Applications

  • Protonation Sites and Hydrogen Bonding : Böck et al. (2021) studied the synthesis and structural characterization of similar N,4-diheteroaryl 2-aminothiazoles. They reported different protonation sites and hydrogen bonding patterns in these compounds, which are crucial for understanding their interaction with other molecules and their potential applications in chemistry and pharmacology (Böck et al., 2021).

  • Dynamic Tautomerism and Divalent N(I) Character : Bhatia et al. (2013) explored the existence of dynamic tautomerism and divalent N(I) character in similar compounds. Their quantum chemical analysis revealed the versatility of these structures, which is essential for developing new materials and drugs (Bhatia et al., 2013).

  • Anticancer Activity : Gomha et al. (2015) synthesized a series of thiazoles and thiadiazoles with potential anticancer activity. Their research highlights the importance of such compounds in medicinal chemistry, particularly in developing new therapeutic agents (Gomha et al., 2015).

  • Library Generation via Alkylation and Ring Closure Reactions : Roman (2013) utilized a related compound as a starting material for generating a diverse library of compounds through various chemical reactions. This approach is significant for drug discovery and the development of novel chemical entities (Roman, 2013).

  • Corrosion Inhibition : Farahati et al. (2020) investigated the corrosion inhibition properties of a similar compound on copper surfaces. This research is vital for understanding how these compounds can be used in industrial applications to protect metals from corrosion (Farahati et al., 2020).

  • Synthesis of Complex Metal Ligands : Hakimi et al. (2013) focused on the synthesis of a tetradentate ligand using a similar compound, demonstrating its potential use in creating complex metal ligands for various applications, including catalysis and material science (Hakimi et al., 2013).

Biochemical Analysis

Biochemical Properties

3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha, affecting their regulatory roles in cellular processes . These interactions are crucial for modulating enzyme activity and protein function, thereby impacting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of serine/threonine-protein kinases, which are essential for cell cycle control and other cellular functions . Additionally, the compound’s impact on gene expression and metabolic pathways highlights its potential as a modulator of cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha exemplifies its role in modulating enzyme activity and protein function . These molecular interactions are critical for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed important insights into its pharmacological properties. The compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the threshold and toxic doses is crucial for determining its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s role in modulating metabolic pathways underscores its potential as a biochemical tool for studying cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s biological effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Investigating the subcellular distribution of the compound provides valuable insights into its role in cellular processes.

Properties

IUPAC Name

3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.2ClH/c12-5-1-2-11-14-10(8-15-11)9-3-6-13-7-4-9;;/h3-4,6-8H,1-2,5,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHKMDIUQBNSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
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3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
Reactant of Route 3
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
Reactant of Route 4
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
Reactant of Route 5
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
Reactant of Route 6
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride

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